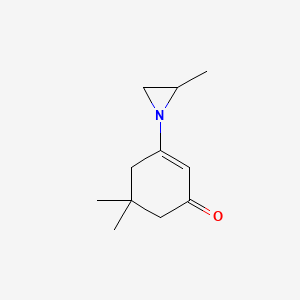
5,5-Dimethyl-3-(2-methylaziridin-1-yl)cyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-3-(2-methylaziridin-1-yl)cyclohex-2-en-1-one is a chemical compound known for its unique structure and reactivity It features a cyclohexenone core with a dimethyl substitution at the 5-position and a methylaziridinyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-(2-methylaziridin-1-yl)cyclohex-2-en-1-one typically involves the following steps:
Formation of the Cyclohexenone Core: The cyclohexenone core can be synthesized through the Birch reduction of anisole followed by acid hydrolysis.
Introduction of the Dimethyl Groups: The dimethyl groups at the 5-position can be introduced via alkylation reactions using appropriate alkylating agents.
Attachment of the Methylaziridinyl Group: The methylaziridinyl group can be attached through nucleophilic substitution reactions involving aziridine derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dimethyl-3-(2-methylaziridin-1-yl)cyclohex-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenone core to cyclohexanol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aziridinyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Cyclohexanol derivatives.
Substitution: Substituted aziridinyl derivatives.
Applications De Recherche Scientifique
5,5-Dimethyl-3-(2-methylaziridin-1-yl)cyclohex-2-en-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-3-(2-methylaziridin-1-yl)cyclohex-2-en-1-one involves its interaction with molecular targets and pathways. The aziridinyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. These interactions can result in the modulation of biological pathways and the exertion of specific effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexenone: A simpler analog with a cyclohexenone core but lacking the dimethyl and aziridinyl substitutions.
Aziridine: A compound with a three-membered ring containing nitrogen, similar to the aziridinyl group in the target compound.
Uniqueness
5,5-Dimethyl-3-(2-methylaziridin-1-yl)cyclohex-2-en-1-one is unique due to the combination of its cyclohexenone core, dimethyl substitution, and aziridinyl group
Propriétés
Numéro CAS |
89500-72-1 |
|---|---|
Formule moléculaire |
C11H17NO |
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
5,5-dimethyl-3-(2-methylaziridin-1-yl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C11H17NO/c1-8-7-12(8)9-4-10(13)6-11(2,3)5-9/h4,8H,5-7H2,1-3H3 |
Clé InChI |
VGJHCWKDCANJGC-UHFFFAOYSA-N |
SMILES canonique |
CC1CN1C2=CC(=O)CC(C2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


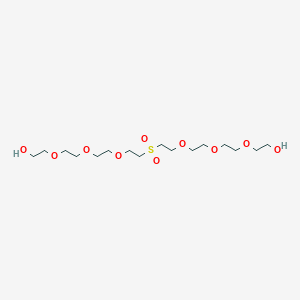
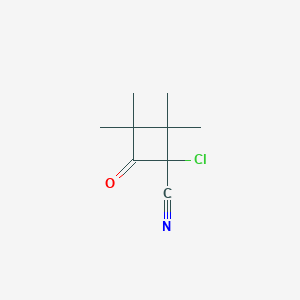
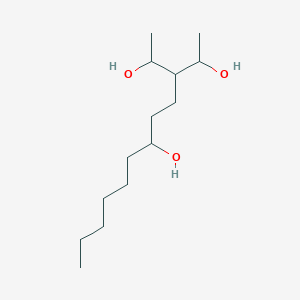
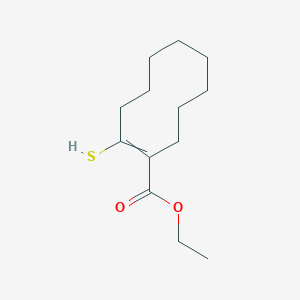
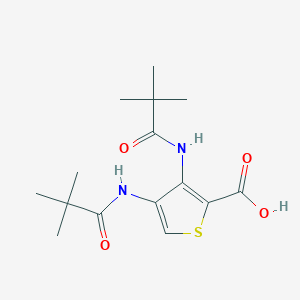
![N-[(Morpholin-4-yl)methylidene]thiourea](/img/structure/B14394650.png)
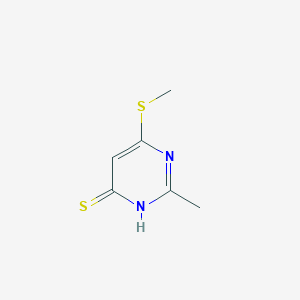
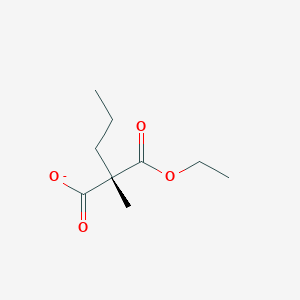
![2-{3-[2-(Methylsulfanyl)ethoxy]naphthalen-2-yl}-1H-imidazo[4,5-b]pyridine](/img/structure/B14394682.png)
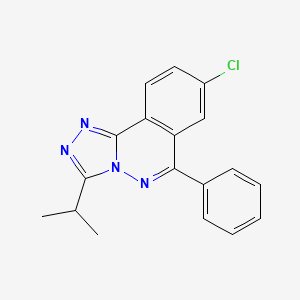
![1,1'-(Pentane-1,5-diyl)bis[4-(bromomethyl)benzene]](/img/structure/B14394689.png)

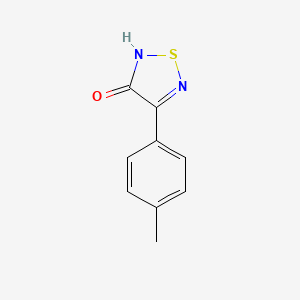
![1,2-Dimethyl-3-[3-(propan-2-yl)-1H-pyrrol-2-yl]-1H-indole](/img/structure/B14394716.png)
